REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]([N:9]([C:11]1[NH:12][C:13](=[O:18])[N:14]=[C:15]([Cl:17])[CH:16]=1)[CH3:10])[CH3:8])(=O)=O.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Cl:17][C:15]1[CH:16]=[C:11]2[N:9]([CH3:10])[CH:7]([CH3:8])[CH2:6][N:12]2[C:13](=[O:18])[N:14]=1 |f:1.2.3|
|
Name
|
2-((6-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)(methyl)amino)propyl methanesulfonate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(C)N(C)C=1NC(N=C(C1)Cl)=O
|
Name
|
|
Quantity
|
748 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via Biotage Spla HPFC system (C18, mobile phase: 0.01% NH4HCO3/H2O, 10˜95% CH3CN, 9.5 min, 30 mL/min)
|
Duration
|
9.5 min
|
Reaction Time |
3 h |
Name
|
title product
|
Type
|
product
|
Smiles
|
ClC=1C=C2N(C(N1)=O)CC(N2C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |